1-(2-Chloropyridin-3-yl)cyclopropan-1-ol
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Overview
Description
1-(2-Chloropyridin-3-yl)cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloropyridine with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective and environmentally friendly production method .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chloropyridin-3-yl)cyclopropan-1-amine
- 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride
- 1-(pyridin-2-yl)cyclopropan-1-ol hydrochloride
Uniqueness: 1-(2-Chloropyridin-3-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-6(2-1-5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2 |
InChI Key |
KWBMDUQCDOZDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Cl)O |
Origin of Product |
United States |
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